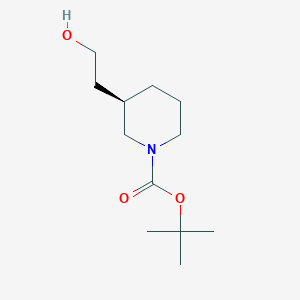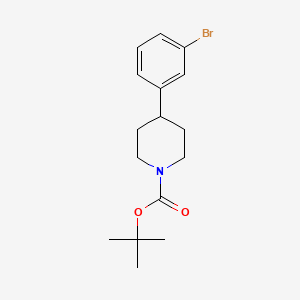
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
描述
“Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate” is a chemical compound with the CAS Number: 34173-07-4 . It has a molecular weight of 207.19 and its IUPAC name is methyl 2-(6-hydroxybenzo[d]isoxazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the hydroxy group and the acetate group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.19 . It’s recommended to be stored in a freezer .科学研究应用
Benzisoxazole Derivatives in CNS Disorders
Benzisoxazole derivatives, recognized for their rich diversity of biological properties, particularly in the context of CNS (Central Nervous System) disorders, exemplify the compound's relevance. These derivatives are highlighted as "privileged structures" capable of binding to various biologically important proteins with high affinity. The synthesis and pharmacological exploration of 1,2-benzisoxazoles have led to significant therapeutic applications, including the development of drugs for treating epilepsy and Parkinson's disease, as well as atypical antipsychotics. The review by Uto (2016) underscores the potential of benzisoxazole derivatives in polypharmacology, emphasizing their role in the discovery and development of CNS therapeutics (Uto, 2016).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands, which are crucial for in vivo measurement of amyloid in Alzheimer's disease patients, provides another context for the significance of benzisoxazole derivatives. Specifically, compounds related to benzisoxazoles have been explored for their potential in PET (Positron Emission Tomography) amyloid imaging, a technique pivotal in early detection and evaluation of anti-amyloid therapies for Alzheimer's disease. Nordberg (2007) reviews progress in this field, highlighting the development and application of radioligands that could potentially include benzisoxazole-related compounds (Nordberg, 2007).
Antidepressant Potential of AMPA Receptor Agonists
The exploration of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists for depression treatment suggests another area where benzisoxazole derivatives could be significant. Yang et al. (2012) highlight the importance of researching AMPA receptor agonists, pointing to their rapid onset of antidepressant effects. This suggests that compounds affecting the AMPA receptor, potentially including benzisoxazole derivatives, hold promise for novel antidepressant therapies (Yang et al., 2012).
安全和危害
属性
IUPAC Name |
methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFCPRDRVBCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)







